![molecular formula C11H14N6 B1488404 3-(1H-imidazol-1-yl)-6-(piperazin-1-yl)pyridazine CAS No. 1949816-23-2](/img/structure/B1488404.png)
3-(1H-imidazol-1-yl)-6-(piperazin-1-yl)pyridazine
Overview
Description
Scientific Research Applications
Synthesis of Eosinophil Infiltration Inhibitors with Antihistaminic Activity
Research demonstrates the synthesis of fused pyridazines, including imidazo[1,2-b]pyridazines, that exhibit antihistaminic activity and inhibit eosinophil chemotaxis. These compounds, especially one identified as TAK-427, have shown potential in treating atopic dermatitis and allergic rhinitis due to their dual antihistaminic and anti-inflammatory activities. The pharmacokinetic properties and rapid hydrolysis of these compounds underline their therapeutic promise (Gyoten et al., 2003).
Antimicrobial and Antimalarial Activities
The synthesis of sulfonamide and amide derivatives of piperazine incorporating the imidazo[1,2-b]pyridazine moiety has been explored for antimicrobial activity. These compounds showed significant in vitro activity against both gram-positive and gram-negative bacteria, as well as antifungal and antimalarial properties, highlighting their potential as broad-spectrum antimicrobial agents (Bhatt et al., 2016).
Anti-diabetic Drug Discovery
Triazolo-pyridazine-6-yl-substituted piperazines have been synthesized and evaluated for their potential as anti-diabetic medications. These compounds target the Dipeptidyl peptidase-4 (DPP-4) inhibition mechanism, showcasing significant insulinotropic activities and antioxidant properties. Such research indicates their promising role in the development of new anti-diabetic drugs (Bindu et al., 2019).
Development of Hypoglycemic Agents
Studies on 8-(1-piperazinyl)imidazo[1,2-a]pyrazines have revealed their high affinity for adrenergic receptors and potent hypoglycemic effects in insulin-resistant models. This research contributes to the understanding of the structural-activity relationship of such compounds, aiding in the development of novel hypoglycemic agents (Meurer et al., 1992).
Inhibition of HIV-1 Reverse Transcriptase
Imidazo[1,5-b]pyridazines have been synthesized and evaluated for their inhibitory activity against HIV-1 reverse transcriptase (RT). These compounds, particularly a 2-imidazolyl-substituted derivative, demonstrated exceptional inhibitory activity, offering a pathway to novel treatments for HIV-1 infection (Livermore et al., 1993).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-imidazol-1-yl-6-piperazin-1-ylpyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6/c1-2-11(17-8-5-13-9-17)15-14-10(1)16-6-3-12-4-7-16/h1-2,5,8-9,12H,3-4,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVZAMJIIGERNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NN=C(C=C2)N3C=CN=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-imidazol-1-yl)-6-(piperazin-1-yl)pyridazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.